Cas no 1361854-61-6 (Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate)

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate
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- インチ: 1S/C11H14F2N2O2/c1-6-7(3-10(16)17-2)8(11(12)13)5-15-9(6)4-14/h5,11H,3-4,14H2,1-2H3
- InChIKey: KYOBBGOWNLKBOF-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(CN)C(C)=C1CC(=O)OC)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 264
- XLogP3: 0.5
- トポロジー分子極性表面積: 65.2
Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022000262-500mg |
Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate |
1361854-61-6 | 97% | 500mg |
$931.00 | 2022-03-01 | |
Alichem | A022000262-1g |
Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate |
1361854-61-6 | 97% | 1g |
$1,663.20 | 2022-03-01 |
Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetateに関する追加情報
Recent Advances in the Study of Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate (CAS: 1361854-61-6)
Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate (CAS: 1361854-61-6) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
The compound's unique structural features, including the difluoromethyl and aminomethyl groups, contribute to its reactivity and biological activity. Recent synthetic methodologies have optimized the production of Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate, enabling its use in high-throughput screening and structure-activity relationship (SAR) studies. These advancements have paved the way for its incorporation into more complex drug candidates targeting various diseases, such as cancer, infectious diseases, and neurological disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a precursor in the synthesis of potent kinase inhibitors. The study revealed that derivatives of Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate exhibited strong inhibitory activity against specific kinases involved in cancer cell proliferation. These findings underscore the compound's potential as a versatile building block in the development of targeted therapies.
Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, explored the compound's role in modulating G-protein-coupled receptors (GPCRs). The research team synthesized a series of analogs and evaluated their binding affinities, identifying several promising candidates for further preclinical development. The study highlighted the importance of the difluoromethyl group in enhancing the metabolic stability and bioavailability of the resulting compounds.
Beyond its applications in drug discovery, Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate has also been investigated for its potential in diagnostic imaging. A 2024 study in the European Journal of Medicinal Chemistry reported the successful radiolabeling of the compound for use in positron emission tomography (PET) imaging. This innovation could provide new tools for the non-invasive detection of disease biomarkers, further expanding the compound's utility in biomedical research.
In conclusion, Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate (CAS: 1361854-61-6) represents a promising scaffold in medicinal chemistry, with diverse applications in drug development and diagnostic imaging. Ongoing research continues to uncover new opportunities for this compound, reinforcing its value as a key player in the advancement of chemical biology and pharmaceutical sciences. Future studies are expected to further elucidate its mechanisms of action and optimize its therapeutic potential.
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